4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone
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Description
4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone is a useful research compound. Its molecular formula is C20H15ClN4O4S and its molecular weight is 442.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-(1-(2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol, have been shown to bind to 5ht2 receptors and alkoxycarbonylamino groups in membranes from rat brain . These targets play crucial roles in neurotransmission and cellular signaling.
Mode of Action
It can be inferred from related compounds that it may act as an orthosteric agonist . This means it binds to the same site as the endogenous ligand and mimics its effect, leading to changes in cellular activity.
Biochemical Pathways
Given its potential interaction with 5ht2 receptors, it may influence serotonin signaling pathways . These pathways are involved in a variety of physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular function.
Result of Action
Related compounds have been shown to have significant effects on rat brain concentration response curves , suggesting that this compound may also influence neuronal activity.
Properties
IUPAC Name |
7-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S/c1-13-10-20-22-9-8-18(24(20)23-13)14-2-7-19(25(26)27)15(11-14)12-30(28,29)17-5-3-16(21)4-6-17/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLJUFGJLNMXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.